molecular formula C13H13FN2 B1520738 [(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine CAS No. 1184596-49-3

[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine

Cat. No. B1520738
M. Wt: 216.25 g/mol
InChI Key: WGALOMWOZVCCEG-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)(pyridin-2-yl)methylamine” is a chemical compound . More detailed information about its structure, uses, and suppliers can be found on ChemicalBook .


Molecular Structure Analysis

The molecular structure of “(3-Fluorophenyl)(pyridin-2-yl)methylamine” can be found on ChemicalBook . A study on the use of pyrrolidine in drug discovery discusses the structure of similar compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Fluorophenyl)(pyridin-2-yl)methylamine” are not detailed in the retrieved papers, a study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives provides information on similar reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Fluorophenyl)(pyridin-2-yl)methylamine”, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found on ChemicalBook .

Scientific Research Applications

Chemoselective Alkene Hydrocarboxylation Initiators

The compound diphenylphosphino(phenyl pyridin-2-yl methylene)amine, closely related to (3-Fluorophenyl)(pyridin-2-yl)methylamine, has been utilized in the field of organometallic chemistry. It serves as a P–N-chelating ligand and exhibits potential as a selective initiator for alkene hydrocarboxylation, a chemical reaction crucial in the synthesis of various organic compounds (Dyer, Fawcett, & Hanton, 2005).

Fluorescent pH Sensors

The heteroatom-containing organic fluorophore 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which shares structural similarities with (3-Fluorophenyl)(pyridin-2-yl)methylamine, demonstrates unique properties as a fluorescent pH sensor. It showcases the phenomenon of aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a versatile tool in pH sensing and chemosensing applications (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Photocatalytically Active Derivatives

A study involving the Hofmann reaction of o-(pyridin-2-yl)aryl amides, which are structurally related to (3-Fluorophenyl)(pyridin-2-yl)methylamine, led to the creation of potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. These compounds show promise as superior photocatalysts in organic transformations, offering a new avenue in the field of photocatalytic chemistry (Gao, Wan, Zhang, Wu, Liu, & Zhang, 2020).

Fluorescent Detection of Inorganic Cations

The novel fluorescent dye bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), similar in structure to (3-Fluorophenyl)(pyridin-2-yl)methylamine, is effective in the fluorescence detection of small inorganic cations. This compound's electron transfer mechanism is influenced by the complexation of electro-donative parts by inorganic cations, thus proving useful in sensing applications (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).

properties

IUPAC Name

1-(3-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGALOMWOZVCCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)F)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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